![molecular formula C13H10O3S B164250 methyl 4H-thieno[3,2-c]chromene-2-carboxylate CAS No. 126522-01-8](/img/structure/B164250.png)
methyl 4H-thieno[3,2-c]chromene-2-carboxylate
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Overview
Description
“Methyl 4H-thieno[3,2-c]chromene-2-carboxylate” is a chemical compound with the molecular formula C13H10O3S. It is a derivative of 4H-thieno[3,2-c]chromene, a class of compounds that have been found to possess significant biological activity . Examples of these activities include anti-inflammatory, antiallergic, analgesic, antiparkinsonian, antibacterial, antifungal, and mucolytic effects . These derivatives are also used for the treatment of diabetes, hyperlipidemia, cancer, and symptoms associated with menopause .
Synthesis Analysis
The synthesis of 4H-thieno[3,2-c]chromene derivatives, including “methyl 4H-thieno[3,2-c]chromene-2-carboxylate”, has been achieved through various methods . One method involves the palladium-catalyzed intramolecular arylation of iodo derivatives of 4-(aryloxy)methylthiophene-2-carbaldehydes . The formyl group of 4H-thieno[3,2-c]chromene-2-carbaldehyde can be transformed into the respective nitrile, amide, ester, carboxylic, hydroxamic, or hydroxy group .Molecular Structure Analysis
The molecular structure of “methyl 4H-thieno[3,2-c]chromene-2-carboxylate” has been analyzed in various studies . The compound is part of the 4H-thieno[3,2-c]chromene class, which is characterized by a benzene ring fused to a 5,6-positioned 4H-pyran ring system .Chemical Reactions Analysis
The chemical reactions of 4H-thieno[3,2-c]chromene-2-carbaldehyde, a related compound, have been studied . The formyl group can be transformed into various functional groups, and electrophilic substitution was shown to occur at the C-8 atom . Oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in methanol led to 4-methoxy-4H-thieno[3,2-c]chromene-2-carbaldehyde .Physical And Chemical Properties Analysis
The physical and chemical properties of “methyl 4H-thieno[3,2-c]chromene-2-carboxylate” include its molecular formula (C13H10O3S) and molecular weight (246.28 g/mol). Further details about its physical and chemical properties are not available in the retrieved papers.Scientific Research Applications
Anti-inflammatory and Analgesic Properties
Derivatives of 4H-thieno[3,2-c]chromene are known to exhibit significant anti-inflammatory and analgesic properties . These compounds can be used in the development of new drugs for the treatment of conditions associated with inflammation and pain .
Mucoregulatory Drugs
Some compounds of 4H-thieno[3,2-c]chromene act as mucoregulatory drugs . These drugs can help regulate the production and consistency of mucus in the body, which can be beneficial in treating respiratory diseases .
Diuretic Action
Certain derivatives of 4H-thieno[3,2-c]chromene possess diuretic action . Diuretics are medications that help the body get rid of excess water and salt through urination .
Antiparkinson Action
Some compounds of 4H-thieno[3,2-c]chromene have been found to exhibit antiparkinson action . This suggests potential use in the treatment of Parkinson’s disease .
Treatment of Diabetes and Hyperlipidemia
Derivatives of 4H-thieno[3,2-c]chromene are used for the treatment of diabetes and hyperlipidemia . These compounds can help regulate blood sugar levels and manage high cholesterol .
Cancer Treatment
Certain derivatives of 4H-thieno[3,2-c]chromene have shown potential in cancer treatment . These compounds can be used in the development of new anticancer drugs .
Treatment of Menopause Symptoms
Some compounds of 4H-thieno[3,2-c]chromene are used for the treatment of symptoms associated with menopause . These can help manage symptoms like hot flashes, night sweats, mood changes, and sleep problems .
Antiulcer Activity
4-methoxy-4H-thieno[3,2-c]chromene-2-carbaldehyde, a derivative of 4H-thieno[3,2-c]chromene, has been found to possess high antiulcer activity . This suggests potential use in the treatment of ulcers .
Future Directions
The significant biological activity of 4H-thieno[3,2-c]chromene derivatives motivates further synthetic studies and characterization of such compounds . Future research may focus on developing more efficient synthesis methods, exploring the mechanisms of action, and evaluating the therapeutic potential of these compounds in various disease models.
properties
IUPAC Name |
methyl 4H-thieno[3,2-c]chromene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3S/c1-15-13(14)11-6-8-7-16-10-5-3-2-4-9(10)12(8)17-11/h2-6H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWWLCIIZQNEAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C3=CC=CC=C3OC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393931 |
Source
|
Record name | methyl 4H-thieno[3,2-c]chromene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4H-thieno[3,2-c]chromene-2-carboxylate | |
CAS RN |
126522-01-8 |
Source
|
Record name | methyl 4H-thieno[3,2-c]chromene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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